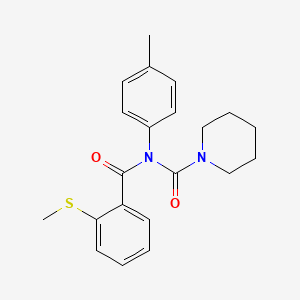
N-(2-(methylthio)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(methylthio)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(methylthio)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H24N2O2S
- Molecular Weight : 368.5 g/mol
- CAS Number : 899755-43-2
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 899755-43-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit activity against specific enzymes and receptors involved in disease pathways, particularly in cancer and viral infections.
- Antiviral Activity : Research indicates that compounds similar to this compound can inhibit viral replication by targeting RNA polymerases crucial for viral genome replication. For instance, thiazolidinone derivatives have shown efficacy against HCV NS5B RNA polymerase with IC50 values as low as 31.9 μM .
- Anticancer Potential : The compound may also influence pathways involved in cell proliferation and apoptosis. Studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway .
Case Studies
Several studies have explored the biological implications of piperidine derivatives, including this compound:
- Study 1 : A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the benzoyl moiety significantly enhanced antiviral activity against HCV, suggesting that similar modifications could be beneficial for this compound.
- Study 2 : Another investigation into piperidine-based compounds revealed that certain derivatives could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .
Biological Activity Data Table
The following table summarizes various biological activities associated with related compounds in the literature:
| Compound Name | Activity Type | Target/Mechanism | IC50/EC50 Values |
|---|---|---|---|
| Thiazolidinone Derivative A | Antiviral | HCV NS5B RNA polymerase | 32.2 μM |
| Thiazolidinone Derivative B | Antiviral | HCV NS5B RNA polymerase | 31.9 μM |
| Piperidine Derivative C | Anticancer | PI3K/Akt pathway | Induces apoptosis |
| Piperidine Derivative D | Anticancer | Cell cycle arrest | Induces G1 phase arrest |
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-16-10-12-17(13-11-16)23(21(25)22-14-6-3-7-15-22)20(24)18-8-4-5-9-19(18)26-2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHNLAAXGOBPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2SC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













